molecular formula C12H17O4P B13780037 Diethyl 4-acetylphenylphosphonate CAS No. 25944-71-2

Diethyl 4-acetylphenylphosphonate

Cat. No.: B13780037
CAS No.: 25944-71-2
M. Wt: 256.23 g/mol
InChI Key: WGMQDYNSEFBAQJ-UHFFFAOYSA-N
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Description

Diethyl 4-acetylphenylphosphonate is an organophosphorus compound with the molecular formula C12H17O4P. It is a derivative of phenylphosphonate, where the phenyl ring is substituted with an acetyl group at the para position and two ethoxy groups attached to the phosphorus atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-acetylphenylphosphonate can be synthesized through a dehydrogenative cross-coupling reaction between aromatic aldehydes or ketones and dialkyl H-phosphonates. The reaction typically involves the use of a metal catalyst such as copper(II) triflate or silver oxide, and an oxidant like potassium persulfate in a solvent mixture of acetonitrile and water . The reaction is carried out at elevated temperatures, usually around 100°C, for a few hours to achieve good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Mechanism of Action

The mechanism of action of diethyl 4-acetylphenylphosphonate involves its interaction with specific molecular targets. The compound can act as a phosphonate ester, which can undergo hydrolysis to release the active phosphonic acid. This acid can then interact with enzymes or other biological molecules, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-acetylphenylphosphonate is unique due to the presence of both the acetyl group and the phenyl ring, which can influence its reactivity and biological activity. The acetyl group can enhance its ability to interact with biological targets, while the phenyl ring can provide additional stability and specificity in reactions .

Properties

CAS No.

25944-71-2

Molecular Formula

C12H17O4P

Molecular Weight

256.23 g/mol

IUPAC Name

1-(4-diethoxyphosphorylphenyl)ethanone

InChI

InChI=1S/C12H17O4P/c1-4-15-17(14,16-5-2)12-8-6-11(7-9-12)10(3)13/h6-9H,4-5H2,1-3H3

InChI Key

WGMQDYNSEFBAQJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C(=O)C)OCC

Origin of Product

United States

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